methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
Overview
Description
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is an organic compound that features a sulfonyloxy group attached to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate typically involves the esterification of 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Corresponding amides or thioethers.
Reduction: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanol.
Oxidation: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid.
Scientific Research Applications
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The sulfonyloxy group acts as a leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate: shares similarities with other sulfonyloxy esters and methyl esters, such as:
Uniqueness:
- The presence of the 2,2-dimethyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of sterically demanding molecules.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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